![molecular formula C20H21N5O3 B2412996 3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877810-35-0](/img/structure/B2412996.png)
3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Derivatives
The compound has been a subject of study in the synthesis of various derivatives, focusing on their potential applications in pharmacology. For instance, a series of derivatives were synthesized and evaluated for their affinity to serotonin receptors and as inhibitors of phosphodiesterase (PDE4B and PDE10A) (Zagórska et al., 2016).
Pharmacological Evaluation
Preliminary pharmacological studies have evaluated these compounds for their potential antidepressant and anxiolytic effects. Certain derivatives demonstrated promising antidepressant-like activities in animal models (Zagórska et al., 2009).
Receptor Affinity Studies
The research also extends to studying the receptor affinity and selectivity of these derivatives, particularly towards serotoninergic and dopaminergic receptors. Structural modifications have been analyzed to understand their influence on receptor affinity (Zagórska et al., 2015).
Specific Applications and Properties
Antagonistic Activity for A3 Adenosine Receptors
Some derivatives have shown significant antagonistic activity towards A3 adenosine receptors, indicating potential for therapeutic applications (Baraldi et al., 2005).
Metabolic Stability and Cell Permeability
Studies have also focused on the metabolic stability and cell permeability of these derivatives, indicating their potential for development as psychotropic agents (Zagórska et al., 2018).
Role in Drug Design
Derivatives of this compound have been studied for their role in drug design, particularly as potential pharmacophores due to their structural characteristics and biochemical interactions (Ostrovskyi et al., 2011).
Safety Profile and Therapeutic Potential
In-depth evaluations of the safety profile and therapeutic potential of specific derivatives have been conducted, focusing on their actions as partial agonists of the 5-HT1A receptor and their effects on animal models (Partyka et al., 2020).
properties
IUPAC Name |
6-(4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-6-11-23-18(26)16-17(22(4)20(23)27)21-19-24(12(2)13(3)25(16)19)14-7-9-15(28-5)10-8-14/h6-10H,1,11H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTGKCAWKXPEML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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